molecular formula C12H19NO3 B13541461 3-(2,4,5-Trimethoxy-phenyl)-propylamine

3-(2,4,5-Trimethoxy-phenyl)-propylamine

Cat. No.: B13541461
M. Wt: 225.28 g/mol
InChI Key: TWFMHWUIRNLENG-UHFFFAOYSA-N
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Description

3-(2,4,5-Trimethoxyphenyl)propan-1-amine is a compound belonging to the class of organic compounds known as amphetamines and derivatives. These compounds are characterized by the presence of a phenethylamine core structure, which is modified by the addition of three methoxy groups at the 2, 4, and 5 positions on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trimethoxyphenyl)propan-1-amine typically involves the following steps:

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the production of 3-(2,4,5-Trimethoxyphenyl)propan-1-amine .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trimethoxyphenyl)propan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5HT2A receptor, which is associated with its psychoactive effects. Additionally, it may also interact with dopamine receptors, contributing to its stimulant properties .

Comparison with Similar Compounds

3-(2,4,5-Trimethoxyphenyl)propan-1-amine is part of a family of compounds known as trimethoxyamphetamines (TMAs). Similar compounds include:

    3,4,5-Trimethoxyamphetamine (TMA): Known for its hallucinogenic properties.

    2,4,5-Trimethoxyamphetamine (TMA-2): Widely used as a recreational drug and research chemical.

    2,3,4-Trimethoxyamphetamine (TMA-3): Less commonly used but also exhibits psychoactive effects.

    2,3,5-Trimethoxyamphetamine (TMA-4): Another isomer with psychoactive properties.

    2,3,6-Trimethoxyamphetamine (TMA-5): Similar in structure but less studied.

    2,4,6-Trimethoxyamphetamine (TMA-6): Known for its unique psychoactive effects

These compounds share a similar core structure but differ in the position of the methoxy groups, leading to variations in their pharmacological effects and potency.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

3-(2,4,5-trimethoxyphenyl)propan-1-amine

InChI

InChI=1S/C12H19NO3/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h7-8H,4-6,13H2,1-3H3

InChI Key

TWFMHWUIRNLENG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCCN)OC)OC

Origin of Product

United States

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